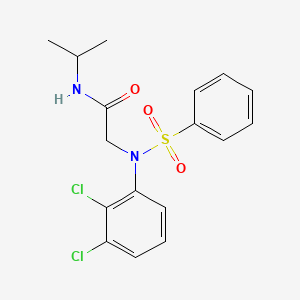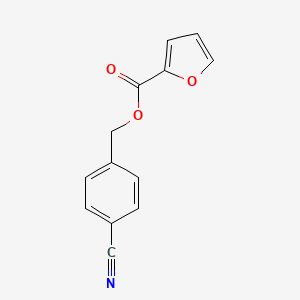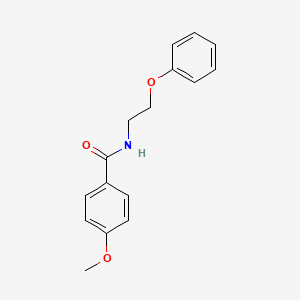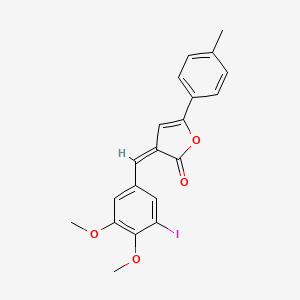
N~2~-(2,3-dichlorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,3-dichlorophenyl)-N~1~-isopropyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DIDS, is a chemical compound that has been widely used in scientific research. This compound is known for its ability to inhibit the activity of chloride channels and transporters, making it a valuable tool for investigating the role of these channels in various physiological processes. In
作用机制
DIDS works by inhibiting the activity of chloride channels and transporters. Specifically, DIDS binds to the extracellular side of the chloride channel, blocking the movement of chloride ions through the channel. This inhibition of chloride transport can have a variety of effects on cellular processes, depending on the specific chloride channel and cell type involved.
Biochemical and Physiological Effects
The biochemical and physiological effects of DIDS depend on the specific cellular processes being studied. For example, DIDS has been shown to inhibit insulin secretion in pancreatic beta cells by blocking the activity of chloride channels involved in the regulation of insulin secretion. DIDS has also been shown to inhibit cell volume regulation and induce apoptosis in various cell types.
实验室实验的优点和局限性
One advantage of using DIDS in lab experiments is its ability to selectively inhibit the activity of chloride channels and transporters. This allows researchers to investigate the specific role of these channels in various physiological processes. However, one limitation of using DIDS is its potential for off-target effects, as it may interact with other proteins or channels in addition to chloride channels.
未来方向
There are several future directions for research involving DIDS. One area of research is the development of more selective inhibitors of chloride channels and transporters, which could provide more specific insights into the role of these channels in various physiological processes. Another area of research is the investigation of the potential therapeutic applications of DIDS, particularly in the treatment of diseases involving abnormal chloride channel activity, such as cystic fibrosis. Additionally, further research is needed to fully understand the potential off-target effects of DIDS and other chloride channel inhibitors, in order to ensure the accuracy and specificity of research findings.
合成方法
The synthesis of DIDS involves the reaction of 2,3-dichloroaniline with isopropylamine, followed by the reaction of the resulting product with phenylsulfonyl chloride. The final product is then purified through recrystallization. This synthesis method has been well-established and is widely used in the production of DIDS for scientific research.
科学研究应用
DIDS has been used in a variety of scientific research applications, including the study of chloride channels and transporters in various physiological processes. For example, DIDS has been used to investigate the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells. DIDS has also been used to study the role of chloride channels in the regulation of cell volume and apoptosis in various cell types.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2,3-dichloroanilino]-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O3S/c1-12(2)20-16(22)11-21(15-10-6-9-14(18)17(15)19)25(23,24)13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEQAAUEKLDFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,3-dichlorophenyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 3-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-1-(2-furylmethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5230398.png)

![4-bromo-N-{4-[(cyclohexylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5230400.png)
![rel-(1R,2R,4R)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide trifluoroacetate](/img/structure/B5230408.png)

![4-butoxy-N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]benzamide](/img/structure/B5230431.png)
![dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5230447.png)
![4,4,5,5,5-pentafluoropentyl 4-[(4-iodophenyl)amino]-4-oxobutanoate](/img/structure/B5230471.png)

![1-[2-(2-chlorophenyl)-1H-benzimidazol-1-yl]-3-(diethylamino)-2-propanol](/img/structure/B5230489.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5230491.png)
![ethyl 4-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5230495.png)
![N-[4-(1-adamantyl)phenyl]-N'-methylthiourea](/img/structure/B5230498.png)
